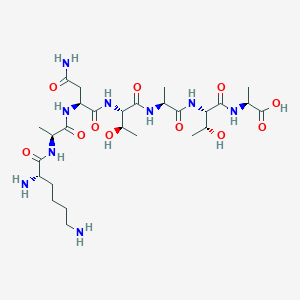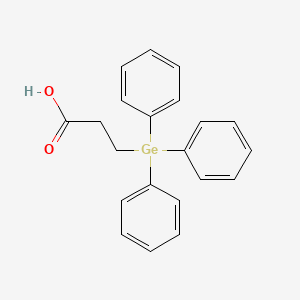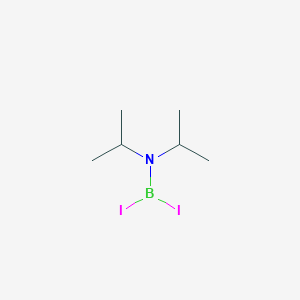
1,1-Diiodo-N,N-di(propan-2-yl)boranamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diiodo-N,N-di(propan-2-yl)boranamine is a chemical compound with the molecular formula C9H20BI2N. It is characterized by the presence of two iodine atoms attached to a boron-nitrogen framework, with two isopropyl groups attached to the nitrogen atom.
Métodos De Preparación
The synthesis of 1,1-Diiodo-N,N-di(propan-2-yl)boranamine typically involves the reaction of diisopropylamine with boron triiodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{(CH}_3\text{)_2CH}_2\text{NH} + \text{BI}_3 \rightarrow \text{(CH}_3\text{)_2CH}_2\text{NB(I)}_2\text{CH(CH}_3\text{)_2} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
1,1-Diiodo-N,N-di(propan-2-yl)boranamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents. For example, treatment with lithium halides can replace the iodine atoms with other halogens.
Reduction Reactions: The compound can be reduced to form boron-nitrogen compounds with different oxidation states. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) can oxidize the boron center, leading to the formation of boronic acids or borates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1-Diiodo-N,N-di(propan-2-yl)boranamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the preparation of boron-containing polymers and materials.
Biology: The compound is investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.
Medicine: Research is ongoing to explore its use as a diagnostic agent in medical imaging techniques such as positron emission tomography (PET).
Mecanismo De Acción
The mechanism by which 1,1-Diiodo-N,N-di(propan-2-yl)boranamine exerts its effects involves the interaction of the boron center with various molecular targets. In BNCT, for example, the boron atoms capture neutrons and undergo nuclear reactions that produce high-energy particles, which selectively destroy tumor cells. The pathways involved in these processes are complex and depend on the specific application and conditions .
Comparación Con Compuestos Similares
1,1-Diiodo-N,N-di(propan-2-yl)boranamine can be compared with other similar compounds, such as:
1,1-Diiodoethane: This compound has a similar structure but lacks the boron-nitrogen framework.
1,1-Diiodo-2,2-dimethylpropane: Another similar compound, which is used in organic synthesis and has different reactivity due to the presence of a different carbon backbone.
The uniqueness of this compound lies in its boron-nitrogen framework, which imparts specific chemical properties and reactivity that are not observed in other diiodo compounds.
Propiedades
Número CAS |
675837-64-6 |
|---|---|
Fórmula molecular |
C6H14BI2N |
Peso molecular |
364.80 g/mol |
Nombre IUPAC |
N-diiodoboranyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C6H14BI2N/c1-5(2)10(6(3)4)7(8)9/h5-6H,1-4H3 |
Clave InChI |
FVAOWNKPXYWIPQ-UHFFFAOYSA-N |
SMILES canónico |
B(N(C(C)C)C(C)C)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


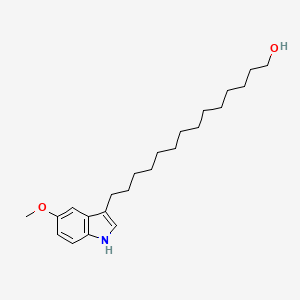

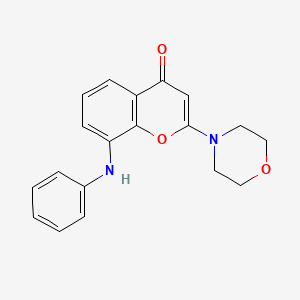
![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)
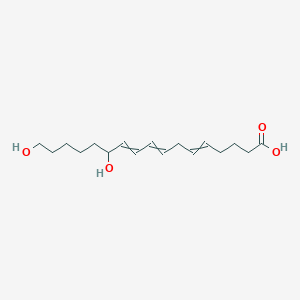
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)
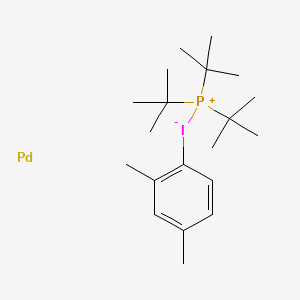
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
